8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine - 616201-80-0

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Catalog Number: EVT-344225
CAS Number: 616201-80-0
Molecular Formula: C11H14ClN
Molecular Weight: 195.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lorcaserin is a synthetic compound classified as a selective serotonin 2C receptor (5-HT2CR) agonist. [] Its primary role in scientific research involves investigating the role of 5-HT2CRs in various physiological processes, including appetite regulation, reward pathways, and neurotransmission. []

Mechanism of Action

Lorcaserin exerts its effects primarily by activating 5-HT2CRs, which are widely distributed in the brain. [, ] Activation of 5-HT2CRs in specific brain regions, such as the hypothalamus, influences neuronal signaling pathways involved in appetite regulation, leading to reduced food intake. [, , ] Lorcaserin has also been shown to modulate dopamine and norepinephrine signaling, which are involved in reward and motivation pathways. [, , , ]

Applications

Obesity and Metabolic Disorders

Lorcaserin has been studied extensively for its potential in treating obesity and related metabolic disorders. Research suggests that Lorcaserin can induce weight loss by reducing appetite and promoting satiety. [, , , ] Studies have also investigated its potential to improve glycemic control in individuals with type 2 diabetes. []

Substance Use Disorders

Preclinical studies have demonstrated that Lorcaserin might have potential in treating substance use disorders, particularly those involving stimulants like cocaine and nicotine. [, , , , , ] Research indicates that Lorcaserin can reduce the rewarding effects of these substances, potentially aiding in reducing drug seeking behavior and relapse. [, , , , ]

Epilepsy

Emerging research suggests that 5-HT2CR agonists, including Lorcaserin, might have potential as a treatment for certain types of epilepsy. [] Preclinical studies utilizing animal models of epilepsy have shown promising results in reducing seizure frequency and severity. []

Cognitive Function

Some studies propose that Lorcaserin could potentially ameliorate cognitive dysfunction associated with obesity. [] This hypothesis is based on Lorcaserin's influence on dopaminergic signaling in the prefrontal cortex, a brain region crucial for cognitive function. []

Research utilizing functional MRI has shown that Lorcaserin can modulate brain activity in response to food cues. [] Lorcaserin was found to reduce activation in brain regions associated with attention, emotion, and salience (parietal cortex, visual cortex, insula, and amygdala) when presented with food cues, potentially explaining its appetite-reducing effects. []

1-(3-Chlorophenyl)piperazine (mCPP)

  • Compound Description: 1-(3-Chlorophenyl)piperazine (mCPP) is a selective agonist of the serotonin 5-HT2C receptor. It is often used as a pharmacological tool to study the role of 5-HT2C receptors in various behavioral and physiological processes.
  • Relevance: mCPP, like lorcaserin, induces behavioral effects such as yawning in rats, indicative of 5-HT2C receptor agonism. This shared pharmacological profile highlights the importance of the 5-HT2C receptor as a target for lorcaserin's therapeutic effects.
  • Compound Description: 2,5-Dimethoxy-4-methylamphetamine (DOM) is a psychedelic amphetamine derivative with potent agonist activity at the 5-HT2A receptor.
  • Relevance: While lorcaserin primarily acts on the 5-HT2C receptor, studies in rats demonstrate its ability to attenuate DOM-induced head twitching, a characteristic effect of 5-HT2A receptor activation. This suggests lorcaserin might possess antagonistic properties at the 5-HT2A receptor, albeit at higher doses than those required for 5-HT2C agonism.

6-Chloro-5-methyl-N-(6-[(2-methylpyridin-3-yl)oxy]pydidin-3-yl)indoline-1-carboxamide (SB 242084)

  • Compound Description: SB 242084 is a highly selective antagonist of the 5-HT2C receptor, widely used in pharmacological research to investigate the roles of this receptor subtype.
  • Relevance: SB 242084 effectively blocks the behavioral effects induced by lorcaserin in rats, such as yawning, confirming lorcaserin's action as a 5-HT2C agonist.

R-(+)-2,3-Dimethoxyphenyl-1-[2-(4-piperidine)-methanol] (MDL 100907)

  • Compound Description: MDL 100907 is a highly selective antagonist of the 5-HT2A receptor, frequently employed in research to understand the function of 5-HT2A receptors.
  • Relevance: Pretreatment with MDL 100907 attenuates DOM-induced head twitching in rats, but interestingly, this effect is also observed with lorcaserin pretreatment. This supports the notion that lorcaserin might interact with 5-HT2A receptors, possibly as an antagonist, particularly at higher doses.

8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT)

  • Compound Description: 8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) is a research chemical known for its agonist activity at the 5-HT1A receptor. It is frequently used to study the role of 5-HT1A receptors in various behavioral and physiological functions.
  • Relevance: While lorcaserin's primary mechanism involves 5-HT2C receptor agonism, it also induces forepaw treading in rats at higher doses, a behavior typically associated with 5-HT1A receptor activation, similar to the effects observed with 8-OH-DPAT. This finding suggests that lorcaserin might have off-target effects or interact with the 5-HT1A receptor, albeit at doses higher than those required for its primary mechanism of action.
  • Compound Description: WAY 100635 is a highly selective antagonist of the 5-HT1A receptor. It is often used as a tool to investigate the function and involvement of 5-HT1A receptors in various physiological and behavioral processes.
  • Relevance: WAY 100635 is instrumental in dissecting lorcaserin's potential off-target effects. Its ability to attenuate lorcaserin-induced forepaw treading in rats provides evidence for lorcaserin's interaction with 5-HT1A receptors at higher doses, indicating potential off-target effects or a more complex pharmacological profile than initially thought.

WAY 163909

  • Compound Description: WAY 163909 is a selective agonist of the 5-HT2C receptor.

Fenfluramine

  • Relevance: Fenfluramine, although structurally distinct from lorcaserin, shares a pharmacological link through its action on the serotonergic system. While lorcaserin demonstrates selectivity for the 5-HT2C receptor, fenfluramine exerts its effects by promoting serotonin release and inhibiting its reuptake, ultimately leading to broader activation of various serotonin receptor subtypes. This comparison underscores the importance of selectivity in drug development, as the non-selective activation of serotonin receptors, particularly the 5-HT2B subtype, has been implicated in fenfluramine's adverse cardiovascular effects.

Norfenfluramine

  • Compound Description: Norfenfluramine is the active metabolite of fenfluramine, also contributing to its serotonergic effects.
  • Relevance: Similar to fenfluramine, norfenfluramine's actions on the serotonergic system, although not as selective as lorcaserin, highlight the complexities of targeting this system for therapeutic purposes.
  • Compound Description: GLP-1 receptor agonists are a class of drugs primarily used in the treatment of type 2 diabetes. They mimic the effects of the naturally occurring hormone GLP-1, which plays a role in regulating blood sugar levels and appetite.
  • Relevance: Research suggests a potential synergistic effect when lorcaserin is combined with GLP-1 receptor agonists. Studies in mice indicate that this combination leads to greater reductions in food intake compared to either drug alone. This synergy may be attributed to the complementary actions of these drugs on different pathways involved in appetite regulation, with lorcaserin acting centrally on 5-HT2C receptors and GLP-1 agonists influencing both peripheral and central mechanisms.

Phentermine/Topiramate Extended-Release

  • Compound Description: This is a combination medication consisting of phentermine, an appetite suppressant, and topiramate, an anticonvulsant that also promotes weight loss.
  • Relevance: Phentermine/topiramate ER, like lorcaserin, is indicated for chronic weight management. This combination therapy is often compared to lorcaserin in terms of efficacy and safety profiles, offering clinicians alternative options based on individual patient needs and potential side effects. Clinical trials suggest that phentermine/topiramate ER may be associated with greater weight loss compared to lorcaserin, but it also carries a different set of potential side effects, emphasizing the need for careful consideration when selecting a weight management medication.

Naltrexone/Bupropion Sustained-Release

  • Compound Description: This is another combination medication used for chronic weight management. Naltrexone, an opioid antagonist, and bupropion, an antidepressant, work together to influence appetite and food intake.
  • Relevance: Similar to phentermine/topiramate ER, naltrexone/bupropion sustained-release provides an alternative to lorcaserin for weight management. Comparing their efficacy, safety, and tolerability profiles helps clinicians determine the most suitable medication for individual patients, as each drug or combination carries its own set of potential benefits and risks.
  • Compound Description: Orlistat is a pancreatic lipase inhibitor that blocks the absorption of dietary fat, leading to weight loss.
  • Relevance: While lorcaserin acts centrally on the serotonergic system to regulate appetite, orlistat works peripherally by inhibiting fat absorption. This contrast highlights the diverse mechanisms of action utilized by anti-obesity medications.

Sibutramine

  • Relevance: Sibutramine's withdrawal highlights the critical importance of evaluating the long-term cardiovascular safety of weight loss medications. This is particularly relevant when considering lorcaserin, which, despite its different mechanism of action, also targets the monoamine system, emphasizing the need for ongoing monitoring and research to ensure its long-term safety.

Rimonabant

  • Relevance: Rimonabant's history emphasizes the complex interplay between weight regulation and neuropsychiatric function. While lorcaserin targets a different receptor system, its potential to influence mood and behavior, as evidenced by its interactions with various serotonin receptor subtypes, underscores the importance of monitoring for potential psychiatric side effects during its use.

Betahistine

  • Compound Description: Betahistine is a histamine analogue that acts as an agonist at H1 receptors and an antagonist at H3 receptors. It is primarily used to treat vertigo and Ménière's disease.
  • Relevance: Research suggests that betahistine, like lorcaserin, may have potential in improving cognitive function and modulating food intake. The hypothesis of using a lorcaserin-betahistine combination therapy stems from the potential for synergy between these drugs in modulating mesocortical dopamine neurotransmission, a pathway implicated in both cognition and appetite control. This highlights the ongoing exploration of novel therapeutic strategies for obesity that extend beyond simply reducing weight and address obesity-related comorbidities such as cognitive dysfunction.

Properties

CAS Number

616201-80-0

Product Name

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

IUPAC Name

7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

InChI

InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3

InChI Key

XTTZERNUQAFMOF-UHFFFAOYSA-N

SMILES

CC1CNCCC2=C1C=C(C=C2)Cl

Canonical SMILES

CC1CNCCC2=C1C=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.